![molecular formula C20H25N3O3 B2936203 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide CAS No. 922034-13-7](/img/structure/B2936203.png)
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide
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Description
“N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)furan-2-carboxamide” is a complex organic compound. It contains an indole nucleus, which is a common structure in many bioactive compounds . The compound also includes a furan ring and a morpholino group, which are often found in pharmaceuticals and other biologically active compounds.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and furan rings, as well as the morpholino group. The indole ring is known to undergo electrophilic substitution reactions . The furan ring, being an aromatic ether, may undergo nucleophilic substitution or electrophilic aromatic substitution. The morpholino group might be involved in reactions with electrophiles or could participate in ring-opening reactions.Future Directions
Given the biological activity of many indole-containing compounds , this compound could be of interest for further study. Future research could explore its potential biological activities, its mechanism of action, and its pharmacokinetics and pharmacodynamics. Additionally, further work could be done to optimize its synthesis and characterize its physical and chemical properties.
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-22-7-6-16-13-15(4-5-17(16)22)18(23-8-11-25-12-9-23)14-21-20(24)19-3-2-10-26-19/h2-5,10,13,18H,6-9,11-12,14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJLIFTWKHHIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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